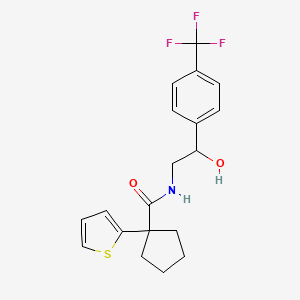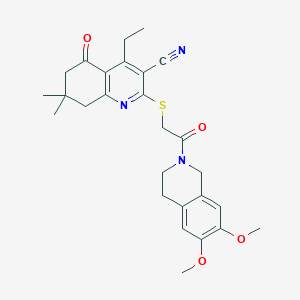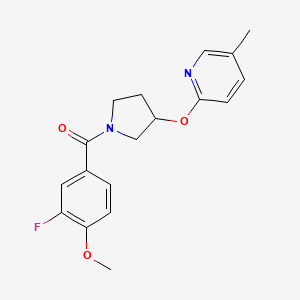
(3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with diverse applications in scientific research. Its unique structural composition, featuring both a fluorinated aromatic ring and a pyrrolidine ring, renders it a compound of interest across various fields including chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves several key steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: The synthesis typically begins with the creation of a (3-fluoro-4-methoxyphenyl) precursor. This might be achieved via a halogenation reaction, introducing a fluorine atom into a methoxyphenyl compound under controlled conditions.
Pyrrolidine Ring Incorporation: The next step involves introducing the pyrrolidine ring. This could be achieved through a cyclization reaction where the intermediate reacts with a suitable nitrogen-containing precursor to form the pyrrolidine ring.
Coupling Reaction: The final step involves the coupling of the (3-fluoro-4-methoxyphenyl) component with the pyrrolidine component, facilitated by a suitable coupling reagent, such as a peptide coupling agent under mild reaction conditions.
Industrial Production Methods
Industrial synthesis of this compound might employ scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous synthesis of large quantities of the compound while maintaining consistent reaction conditions.
Batch Processing: Traditional batch processing with optimized reaction conditions for each stage of synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly on the pyrrolidine ring.
Reduction: Reductive conditions can alter the fluorinated aromatic ring.
Substitution: Both the methoxy and fluoro groups on the phenyl ring make it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) is a common choice.
Substitution Reagents: Organometallic reagents or halogenated agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
The compound finds extensive applications in multiple fields:
Chemistry: Used as a model compound in reaction mechanism studies.
Biology: Its interaction with biological systems is studied to understand cellular processes.
Medicine: Potential therapeutic agent for targeting specific biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of both a fluorinated aromatic ring and a pyrrolidine ring:
Unique Structural Features: The combination of a fluorinated aromatic ring and a pyrrolidine ring is rare.
Enhanced Stability: The fluorine atom increases the compound’s stability and bioavailability.
Comparison with Similar Compounds
(3-Fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-3-6-17(20-10-12)24-14-7-8-21(11-14)18(22)13-4-5-16(23-2)15(19)9-13/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBCSXMYSQTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

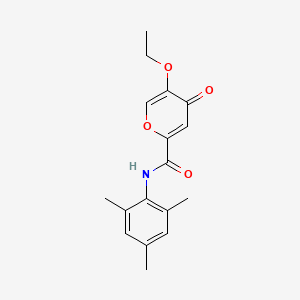
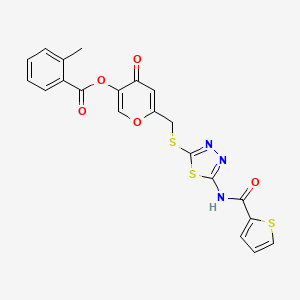

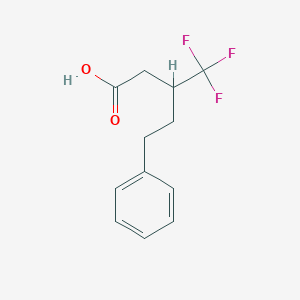
![benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2646778.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2646781.png)
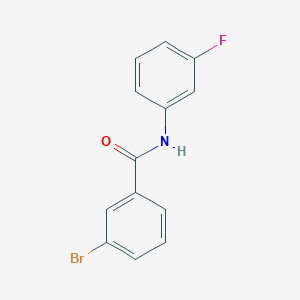
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2646783.png)
![N'-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2646785.png)
![6-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2646786.png)
![2-(4-acetylpiperazin-1-yl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-oxoacetamide](/img/structure/B2646789.png)
